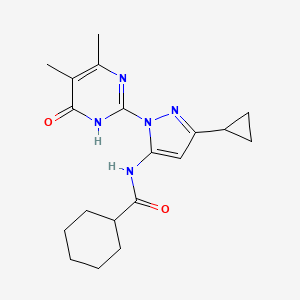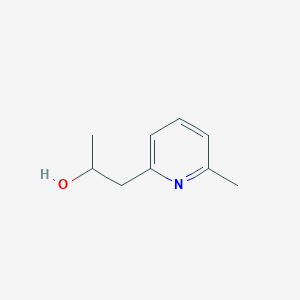
1-(6-Methylpyridin-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(6-Methylpyridin-2-yl)propan-2-ol is a chemical that belongs to a class of organic compounds characterized by the presence of a pyridine ring—a heterocyclic aromatic ring with one nitrogen atom—and a propan-2-ol moiety. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural features have been studied. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and modifications of pyridine derivatives. For instance, a Mannich condensation reaction was used to synthesize 1-(pyridin-2-yl amino)methyl napthalene-2-ol, starting from 2-aminopyridine, naphthalene-2-ol, and formaldehyde . Another related compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, was obtained from the condensation of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde . These methods highlight the versatility of pyridine derivatives in forming new compounds through various synthetic routes.
Molecular Structure Analysis
The molecular structures of synthesized pyridine derivatives are often confirmed using spectroscopic techniques and crystallography. For example, the structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol was elucidated using mass spectroscopy, IR, 1H NMR, UV-Vis, and single-crystal X-ray diffraction, revealing a symmetrical molecule with intramolecular hydrogen bonds . Similarly, the structure of 3-(2,2':6',2''-Terpyridin-4'-yloxy)propyl toluene-4-sulfonate was determined, showing dihedral angles between the pyridine rings and the central ring, with crystal packing stabilized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can lead to various chemical transformations. For instance, the compound 1-(4-chlorobenzylamino)-2-methylpropan-2-ol was treated with concentrated sulfuric acid to yield a tetrahydroisoquinoline derivative, which further reacted with (aryloxymethyl)oxiranes to afford new propan-2-ol derivatives . These reactions demonstrate the potential of pyridine-containing compounds to undergo chemical modifications, leading to a diverse array of products with different properties and activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds can stabilize the crystal structure, as seen in 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol . Additionally, the thermal properties can be assessed using techniques like TG/DSC analysis, which showed a drying temperature range for 1-(pyridin-2-yl amino)methyl napthalene-2-ol . These properties are crucial for understanding the stability and behavior of the compounds under different conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
1-(6-Methylpyridin-2-yl)propan-2-ol is involved in various chemical processes and synthesis pathways. A study highlighted its role in the Wolff-Kishner reduction of propanones, indicating its potential in the formation of less-stable secondary carbanions and more stable primary carbanions, demonstrating its significance in complex chemical transformations (Paine, 1991). Further research in structural modifications of a related compound, 3-methoxy-2-aminopyridine, aimed to reduce mutagenic potential and time-dependent drug-drug interactions, underlining the importance of understanding the chemical nature of such compounds for safer pharmacological applications (Palmer et al., 2012).
Catalysis and Molecular Interactions
The compound's derivatives are used in catalysis, as evidenced by a study on ionic liquid-based Ru(II)–phosphinite compounds, where it was involved in transfer hydrogenation processes. This research highlights its potential application in industrial catalysis and the broader field of chemical engineering (Aydemir et al., 2014). Additionally, its derivatives have been studied in the context of molecular interactions, as seen in research exploring binary mixtures with alcohols at different temperatures and pressures. These studies provide insights into the compound's behavior in different chemical environments, which is crucial for its applications in material science and chemistry (Haraschta et al., 1999).
Pharmaceutical and Bioactive Research
Some derivatives of 1-(6-Methylpyridin-2-yl)propan-2-ol have been investigated for their pharmaceutical potential. For instance, research on alpha(v)beta(3) antagonists for osteoporosis treatment highlighted a derivative's promising in vitro profile and its efficacy in in vivo models, pointing towards its therapeutic potential (Hutchinson et al., 2003). Furthermore, its structural analogues were explored for inhibitory activity against xanthine oxidase, a therapeutic target for gout and inflammatory conditions, demonstrating the compound's relevance in medicinal chemistry and drug design (Šmelcerović et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-3-5-9(10-7)6-8(2)11/h3-5,8,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBJKXQFCAWOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

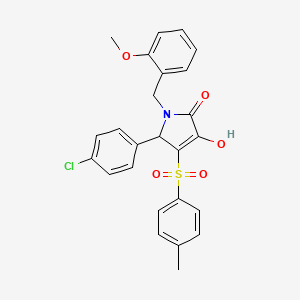
![N-benzyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2542296.png)
![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2542298.png)
![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2542300.png)
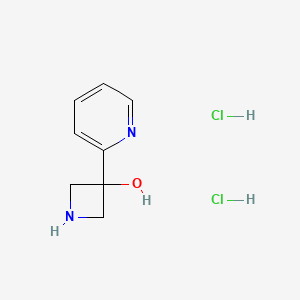
![N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2542303.png)
![N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2542304.png)
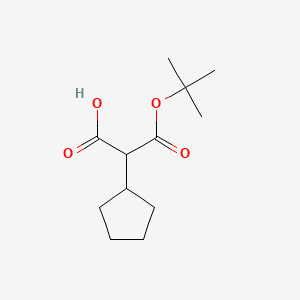
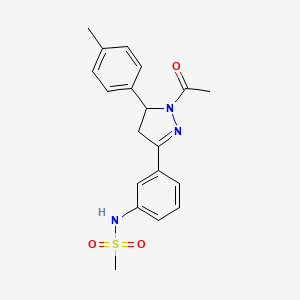
![N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2542309.png)
![2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2542311.png)
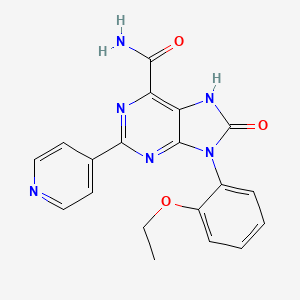
![(E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B2542313.png)
